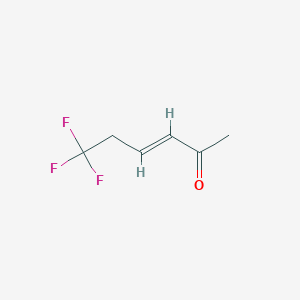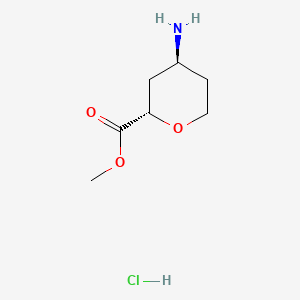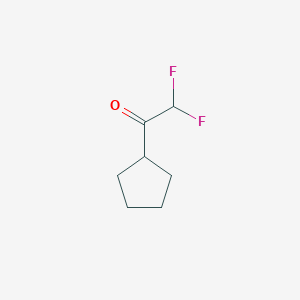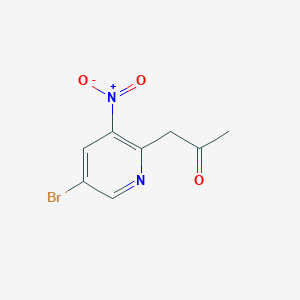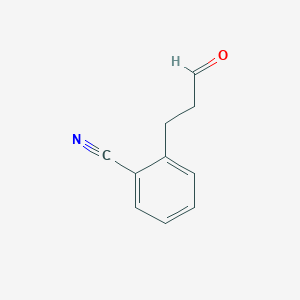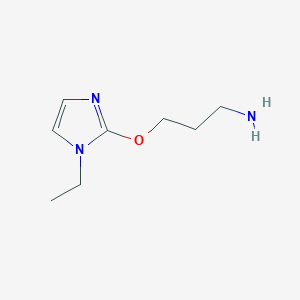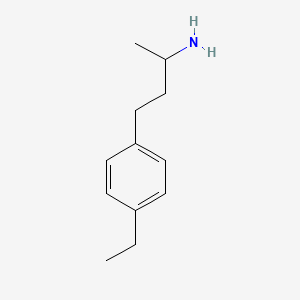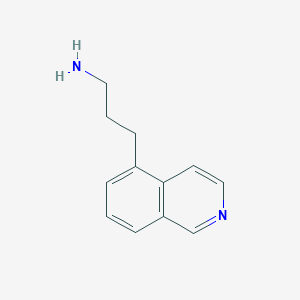
3-(Isoquinolin-5-yl)propylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Isoquinolin-5-yl)propylamine is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound that is structurally related to quinoline The compound this compound is characterized by the presence of an isoquinoline ring attached to a propylamine group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isoquinolin-5-yl)propylamine can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an isoquinoline derivative is reacted with a suitable aldehyde and an amine under acidic conditions to form the desired product. Another method involves the reduction of a nitro-substituted isoquinoline derivative followed by reductive amination with a propylamine source.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or copper may be employed to facilitate the reactions, and the process may be carried out in a continuous flow reactor to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(Isoquinolin-5-yl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro or carbonyl groups present in the molecule to amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
3-(Isoquinolin-5-yl)propylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound of 3-(Isoquinolin-5-yl)propylamine, isoquinoline itself, is a well-known heterocyclic compound with various applications.
Quinoline: Structurally related to isoquinoline, quinoline is another important heterocyclic compound with significant biological and industrial uses.
Tetrahydroisoquinoline: A reduced form of isoquinoline, tetrahydroisoquinoline and its derivatives are studied for their pharmacological properties.
Uniqueness
This compound is unique due to the presence of the propylamine group, which imparts distinct chemical and biological properties
特性
分子式 |
C12H14N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
3-isoquinolin-5-ylpropan-1-amine |
InChI |
InChI=1S/C12H14N2/c13-7-2-5-10-3-1-4-11-9-14-8-6-12(10)11/h1,3-4,6,8-9H,2,5,7,13H2 |
InChIキー |
VCWZFOKCWCHICQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


